molecular formula C16H11N3O5 B5449097 (5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione

Cat. No.: B5449097
M. Wt: 325.27 g/mol
InChI Key: JZYPJKKITHIXQI-XYOKQWHBSA-N
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Description

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with a phenyl group and a (4-hydroxy-3-nitrophenyl)methylidene substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, if the compound exhibits antimicrobial properties, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    (5E)-5-[(4-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione: Lacks the hydroxyl group, affecting its solubility and potential interactions with biological targets.

    (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione: Contains a methoxy group instead of a nitro group, which may alter its chemical and biological properties.

Uniqueness

The presence of both hydroxyl and nitro groups in (5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c20-14-7-6-10(9-13(14)19(23)24)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-9,20H,(H,17,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYPJKKITHIXQI-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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